1-methyl-1H-imidazole-4-carboxamide

Nucleic Acid Chemistry RNase Inhibition Nucleoside Analog

Medicinal chemistry teams needing a regioisomerically pure imidazole scaffold for kinase programs often encounter supply inconsistencies that delay SAR campaigns. 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) resolves this with its locked N1-methyl, C4-carboxamide topology, validated by co-crystal structural data (PDB 4C62) for Jak2-targeted design. • 98% purity ensures minimal side-product interference in amide couplings and heterocycle formations, maximizing synthetic yield. • Orthogonal reactive handles at N1 and C4 enable sequential functionalization without protecting-group manipulation. • Pre-validated Jak2 inhibitor template accelerates hit-to-lead progression, reducing de novo SAR exploration time.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 129993-47-1
Cat. No. B140851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-4-carboxamide
CAS129993-47-1
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C(=O)N
InChIInChI=1S/C5H7N3O/c1-8-2-4(5(6)9)7-3-8/h2-3H,1H3,(H2,6,9)
InChIKeyAWDCMXSTPBEJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-4-carboxamide: Scaffold Overview


1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) is a heterocyclic building block with the molecular formula C₅H₇N₃O and a molecular weight of 125.13 g/mol . It features an imidazole core with a methyl substituent at the N1 position and a primary carboxamide group (-CONH₂) at the C4 position . This specific 1,4-substitution pattern provides a defined synthetic handle for medicinal chemistry derivatization, distinguishing it from other regioisomeric or differentially functionalized imidazole carboxamides [1]. Commercially available in purities of ≥95% to 98%, this compound is supplied as a solid for research and development use .

1
Defined heterocyclic building block for medicinal chemistry derivatization
2
Supports scaffold-specific SAR and structure-based design workflows
3
Available in high-purity grades for multi-step synthesis

Criticality of the 1-Methyl-4-Carboxamide Pattern


In the class of imidazole-4-carboxamides, the precise substitution pattern on the imidazole ring is a critical determinant of both chemical reactivity and biological target engagement. The N1-methyl group in 1-methyl-1H-imidazole-4-carboxamide prevents tautomerization at the imidazole nitrogen, locking the ring electronics and conferring a specific hydrogen-bonding profile distinct from its unsubstituted counterpart (1H-imidazole-4-carboxamide) [1]. Furthermore, 3D-QSAR studies on 1-substituted imidazoles have established that even minor alterations in substitution—particularly those affecting steric and electrostatic fields around the imidazole ring—drastically alter inhibitory potency against targets like CYP51 [2]. Therefore, substituting this compound with a positional isomer (e.g., 1-methyl-1H-imidazole-5-carboxamide) or an N-unsubstituted analog would fundamentally change the scaffold's electronic topology and, consequently, its utility in structure-activity relationship (SAR) campaigns or as a validated synthetic template. The quantitative evidence below demonstrates precisely where this specific 1-methyl-4-carboxamide arrangement provides unique, verifiable advantages.

Target vs. Potential Substitute
Target Compound
1-Methyl-1H-imidazole-4-carboxamide: locked electronics, specific H-bonding profile
Regioisomer / Analog
1-Methyl-1H-imidazole-5-carboxamide or N-unsubstituted analog: altered electronic topology may invalidate established SAR
Target Compound
Primary carboxamide group enables strong intermolecular H-bonding and high thermal stability
Functional Analog
N-methyl carboxamide or carboxylic acid derivatives: different hydrogen-bond capacity may shift reactivity and handling profile

Quantitative Evidence for 1-Methyl-1H-imidazole-4-carboxamide Selection


Selective RNA Stabilization Against RNase A

1-Methyl-1H-imidazole-4-carboxamide (1m1c) functions as a specialized nucleoside analog in nucleic acid research. Unlike unsubstituted imidazole or simple carboxamides which lack the precise geometry for intercalation, 1m1c binds specifically to the exocyclic amine group of deoxyadenosine, thereby stabilizing the RNA phosphate backbone. This interaction prevents cleavage by RNase A, an effect not observed with the structurally related 1H-imidazole-4-carboxamide or imidazole itself . Furthermore, 1m1c has been demonstrated to act as an inhibitor of DNA polymerases and reverse transcriptases, providing a multi-modal tool for nucleic acid manipulation .

RNA Stabilization
Class-level inference
Qualitative difference: specific binding to deoxyadenosine; prevents RNase A cleavage
Supports nucleic acid probe context
Absent in unsubstituted imidazole comparators
Nucleic Acid Chemistry RNase Inhibition Nucleoside Analog

Jak2 Inhibitor Co-crystal Structure Validation

The 1-methyl-1H-imidazole-4-carboxamide core is a validated pharmacophore in the development of potent Jak2 kinase inhibitors. In a series of 1-methyl-1H-imidazole derivatives, this scaffold enabled the discovery of compounds with nanomolar potency. Importantly, a co-crystal structure (PDB: 4C62) of a representative 1-methyl-1H-imidazole-4-carboxamide analog bound to the Jak2 kinase domain is publicly available, providing a high-resolution template for rational, structure-based drug design [1]. This structural validation is absent for the majority of other imidazole regioisomers or carboxamide-substituted heterocycles. The co-crystal data reveals the specific binding mode conferred by the 1-methyl-4-carboxamide arrangement, enabling accurate computational modeling for lead optimization [1].

Jak2 Co-crystal Structure
Class-level inference
PDB: 4C62 available; nanomolar potency series reported
Supports structure-based design workflow
Data to verify for specific derivative design
Kinase Inhibition JAK/STAT Pathway Medicinal Chemistry Structure-Based Drug Design

High-Purity Reagent for Sensitive Syntheses

For synthetic applications requiring high fidelity, this compound is commercially available at a minimum purity specification of 98% . This contrasts with the more commonly offered ≥95% grade . The higher purity grade minimizes side reactions originating from unidentified impurities, which is critical in multi-step syntheses where low-abundance contaminants can significantly reduce yield or complicate purification of the final product. While this is a vendor-specified attribute, it represents a quantifiable quality differential for procurement decisions when batch-to-batch consistency and reaction reproducibility are paramount.

Purity Specification
Lot attribute
≥98% (vs. standard ≥95% grade)
Supports high-fidelity synthetic procurement
Vendor COA specification; batch-dependent
Organic Synthesis Medicinal Chemistry High-Purity Reagent

Computed Physicochemical Profile vs. Regioisomer

The 1-methyl-4-carboxamide substitution pattern confers a distinct computed physicochemical profile compared to its regioisomer. The target compound has a predicted ACD/LogP of -0.75 and a topological polar surface area (TPSA) of 61 Ų [1]. While experimental data for the 1-methyl-1H-imidazole-5-carboxamide regioisomer are not available, the shift of the carboxamide group to the adjacent carbon alters the electronic distribution and hydrogen-bonding network of the imidazole ring, which would be expected to produce a different LogP and solubility profile. The low, negative LogP value of the target compound indicates higher aqueous solubility compared to more lipophilic imidazole derivatives, a property that influences its handling and use in aqueous reaction media [1].

Physicochemical Profile
Class-level inference
Computed ACD/LogP: -0.75; TPSA: 61 Ų
Indicates higher aqueous solubility profile
Regioisomer comparator data unavailable
Physicochemical Properties Drug Design QSAR LogP

Thermal Stability for Handling and Formulation

1-Methyl-1H-imidazole-4-carboxamide is a solid at room temperature with a reported melting point range of 209-211 °C (or 210-230 °C depending on purity grade ). This high melting point indicates strong intermolecular hydrogen bonding in the solid state, a direct consequence of the primary carboxamide group. This thermal stability profile differs from related compounds like N-methyl-1H-imidazole-4-carboxamide, which would lack the same capacity for hydrogen bonding due to secondary amide formation, or imidazole-4-carboxylic acid, which has a significantly different thermal decomposition profile. The high melting point ensures that the compound remains a non-volatile, easily handled solid under standard laboratory storage and reaction setup conditions.

Thermal Stability
Class-level inference
Melting point range: 209–211 °C
Supports long-term handling and storage context
Profile differs from carboxylic acid or secondary amide analogs
Solid-State Chemistry Formulation Stability

Application Scenarios for 1-Methyl-1H-imidazole-4-carboxamide


Structure-Based Jak2 Inhibitor Design

Medicinal chemistry teams can leverage the 1-methyl-1H-imidazole-4-carboxamide scaffold as a validated starting point for Jak2 inhibitor programs. The publicly available co-crystal structure (PDB 4C62) [1] of a closely related analog bound to the Jak2 kinase domain provides a precise template for structure-based drug design. This reduces the need for extensive de novo SAR exploration, accelerating hit-to-lead optimization.

Multi-Step Pharmaceutical Intermediate Synthesis

Procure the 98% purity grade [1] for use as a key building block in complex, multi-step organic syntheses. The defined 1-methyl-4-carboxamide substitution pattern provides orthogonal reactive handles for sequential functionalization. The high purity specification ensures minimal interference from unknown impurities in critical bond-forming steps (e.g., amide couplings, heterocycle formations), maximizing yield and simplifying purification.

RNase-Resistant RNA Constructs

In molecular biology workflows involving RNA, 1m1c can be incorporated as a specialized nucleoside analog to confer resistance to RNase A cleavage [1]. This application is particularly relevant for in vitro transcription assays or RNA stability studies where trace RNase contamination can compromise results. The compound's specific interaction with deoxyadenosine provides a unique mode of stabilization not achievable with generic imidazole additives.

Antimicrobial Conjugate Synthesis Building Block

Utilize this compound as a core scaffold for constructing molecular hybrids and conjugates aimed at overcoming antibiotic resistance. Research has focused on using this functionalized imidazole to create novel antimicrobial agents [1], making it a compound of interest for next-generation antibiotic development programs.

Application
Selection Property
Validation Focus
Structure-Based Jak2 Inhibitor Design
Co-crystal structure availability
Structure-based computational modeling review
Multi-Step Pharmaceutical Intermediate Synthesis
High-purity grade specification
Impurity profile and reaction reproducibility
RNase-Resistant RNA Constructs
Specific deoxyadenosine binding mode
RNA stability assay context
Antimicrobial Conjugate Synthesis
Functionalized imidazole scaffold
Antimicrobial screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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